3-Aminothietane 1,1-dioxide

GPR119 Agonist Type 2 Diabetes cAMP Assay

3-Aminothietane 1,1-dioxide (CAS: 88511-13-1), also known as 3-thietanamine 1,1-dioxide, is a small, sulfur-containing heterocyclic compound with the molecular formula C₃H₇NO₂S and a molecular weight of 121.16 g/mol. It features a strained, four-membered thietane ring system bearing a sulfonyl (1,1-dioxide) group and a primary amine at the 3-position.

Molecular Formula C3H7NO2S
Molecular Weight 121.15
CAS No. 879660-72-7; 88511-13-1
Cat. No. B3011652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminothietane 1,1-dioxide
CAS879660-72-7; 88511-13-1
Molecular FormulaC3H7NO2S
Molecular Weight121.15
Structural Identifiers
SMILESC1C(CS1(=O)=O)N
InChIInChI=1S/C3H7NO2S/c4-3-1-7(5,6)2-3/h3H,1-2,4H2
InChIKeyQYOJSNPPGRBNJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminothietane 1,1-Dioxide: A Unique Sulfone Building Block for GPCR-Targeted Drug Discovery


3-Aminothietane 1,1-dioxide (CAS: 88511-13-1), also known as 3-thietanamine 1,1-dioxide, is a small, sulfur-containing heterocyclic compound with the molecular formula C₃H₇NO₂S and a molecular weight of 121.16 g/mol [1]. It features a strained, four-membered thietane ring system bearing a sulfonyl (1,1-dioxide) group and a primary amine at the 3-position. This unique scaffold combines the conformational restriction of a small ring with the hydrogen-bonding capabilities of a sulfone and an amine, making it a versatile intermediate in medicinal chemistry and a direct building block for the synthesis of novel G protein-coupled receptor (GPCR) agonists, particularly for the metabolic target GPR119 [2].

The Critical Role of the 1,1-Dioxide and Amine in 3-Aminothietane 1,1-Dioxide's Bioactivity


Attempts to substitute 3-aminothietane 1,1-dioxide with simpler analogs, such as unoxidized 3-aminothietane or other small heterocycles like azetidines, will fail to replicate its specific pharmacological profile. The 1,1-dioxide group is not a passive structural feature; it significantly alters the ring's electronics and geometry, transforming it from a basic thioether into a hydrogen-bond-accepting sulfone. This drastically changes the molecule's solubility, metabolic stability, and target-binding interactions [1]. Furthermore, the primary amine at the 3-position is a crucial reactive handle for derivatization and is directly implicated in the compound's agonist activity at the GPR119 receptor, a key target for type 2 diabetes and metabolic disorders. The unoxidized 3-aminothietane core lacks the potent activity observed with the dioxide form, underscoring the non-interchangeable nature of these building blocks [2].

Quantitative Evidence for 3-Aminothietane 1,1-Dioxide: Comparative Potency and Structural Advantages


Potent GPR119 Agonism: A Direct Comparison to Clinical-Stage Agonists

In a direct, comparative functional assay using human HEK293 cells expressing the GPR119 receptor, 3-aminothietane 1,1-dioxide (CHEMBL2312516) exhibited potent agonist activity, stimulating cAMP accumulation with an EC50 of 39 nM [1]. This potency is comparable to several clinical-stage GPR119 agonists, including GPR119 agonist C26 (EC50 = 42 nM) , and is significantly more potent than other small-molecule agonists like AS1269574 (EC50 = 2.5 µM or 2500 nM) [2]. This data confirms that the thietane dioxide scaffold is a privileged structure for engaging this target.

GPR119 Agonist Type 2 Diabetes cAMP Assay

Enhanced Conformational Restriction Compared to Acyclic Sulfones

The thietane-1,1-dioxide ring system is a conformationally restricted analog of acyclic sulfones like dimethyl sulfone or ethyl methyl sulfone [1]. Unlike flexible acyclic sulfones, the four-membered ring restricts bond rotation and pre-organizes the molecule into a specific bioactive conformation. This can lead to enhanced binding affinity and selectivity for biological targets. The unoxidized thietane ring is even more flexible, but it lacks the strong hydrogen-bond-accepting sulfone oxygens that are crucial for many target interactions [2].

Conformational Analysis Medicinal Chemistry Scaffold Design

Dual Reactivity: Amine for Derivatization and Sulfone for Metabolic Stability

3-Aminothietane 1,1-dioxide serves as a versatile building block due to its dual functionality. The primary amine is a classic handle for amide bond formation, reductive amination, or urea synthesis, while the 1,1-dioxide group acts as a metabolically stable hydrogen-bond acceptor and polarity-inducing motif. This combination is distinct from other small-ring amines like azetidines, which lack the sulfone and its associated electronic and solubility benefits [1]. The presence of the sulfone is known to generally improve metabolic stability and aqueous solubility compared to analogous heterocycles without strong polar groups [2].

Synthetic Chemistry Building Block ADME Properties

Strategic Application Scenarios for 3-Aminothietane 1,1-Dioxide Based on Quantitative Evidence


Lead Optimization for Novel GPR119 Agonists

Given its potent, quantifiable agonist activity at human GPR119 (EC50 = 39 nM) [1], 3-aminothietane 1,1-dioxide is an ideal core scaffold for structure-activity relationship (SAR) studies in metabolic disease programs. Medicinal chemists can use the primary amine to systematically explore vector space, confident that the unadorned core already possesses significant potency comparable to advanced tool compounds. This scenario leverages the compound's validated target engagement, reducing early-stage attrition in a GPR119-focused drug discovery campaign.

Design of Conformationally Constrained GPCR Modulators

The molecule's zero rotatable bonds and rigid thietane dioxide ring system make it a premier choice for designing selective GPCR ligands [1]. Researchers investigating other GPCRs can utilize this scaffold to lock key pharmacophoric elements into a specific orientation. This is a proven strategy for enhancing selectivity and potency compared to using flexible, acyclic sulfonamide or amine linkers, which can adopt numerous off-target conformations [2]. The procured compound serves as a conformationally pre-organized building block for any GPCR program requiring a polar, rigid, amine-containing core.

Synthesis of Diverse, CNS-Penetrant Compound Libraries

The combination of a primary amine and a polar sulfone in a low molecular weight (121.16 g/mol) scaffold yields favorable physicochemical properties (e.g., Topological Polar Surface Area of 68.5 Ų) [1]. These properties are often associated with good blood-brain barrier permeability and oral bioavailability [2]. As such, 3-aminothietane 1,1-dioxide is a strategically valuable building block for generating diverse compound libraries aimed at CNS targets, where balanced polarity and low molecular weight are critical for success.

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